molecular formula C15H22N2O B15055375 1-(3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

1-(3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

Cat. No.: B15055375
M. Wt: 246.35 g/mol
InChI Key: BBPPIGVLCWDGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is a pyrazole-based organic compound featuring a cyclopentyl group at position 3, a methyl group at position 1, a vinyl substituent at position 5, and a branched ketone moiety (2-methylpropan-1-one) at position 4 of the pyrazole ring. However, experimental data on its synthesis, crystallography, or biological activity remain sparse in publicly accessible literature as of 2023. Structural analogs, such as the compound in , suggest that pyrazole derivatives with bulky substituents are often explored for their stability and reactivity in catalytic or pharmaceutical contexts .

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

1-(3-cyclopentyl-5-ethenyl-1-methylpyrazol-4-yl)-2-methylpropan-1-one

InChI

InChI=1S/C15H22N2O/c1-5-12-13(15(18)10(2)3)14(16-17(12)4)11-8-6-7-9-11/h5,10-11H,1,6-9H2,2-4H3

InChI Key

BBPPIGVLCWDGKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(N(N=C1C2CCCC2)C)C=C

Origin of Product

United States

Biological Activity

1-(3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, its mechanisms of action, and its potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2OC_{15}H_{22}N_{2}O with a molecular weight of approximately 246.35 g/mol. The structural uniqueness arises from the cyclopentyl and vinyl groups attached to the pyrazole ring, which may influence its biological activity.

Research indicates that pyrazole derivatives can interact with various biological targets, including enzymes and receptors involved in critical pathways. For instance, preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting inflammatory pathways and cancer cell proliferation.

Anticancer Activity

Several studies highlight the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound have been shown to exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that certain pyrazole analogues inhibited tubulin polymerization, disrupting microtubule dynamics in cancer cells, which is a critical mechanism for preventing cell division .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in related compounds, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of pyrazole derivatives:

Study Compound Activity IC50 Values
7k (related pyrazole)Antiproliferative0.076 - 0.12 μM
CA-4 (positive control)Antiproliferative0.016 - 0.035 μM
Various pyrazolesTubulin inhibitionCorrelation with antiproliferative activity

These findings indicate that structural modifications can significantly enhance the bioactivity of pyrazole derivatives.

Comparison with Similar Compounds

Table 1: Key Comparative Properties

Property Target Compound (3-Cyclopentyl-1-methyl) Analog (1,3-Diisopropyl)
Molecular Formula C15H22N2O (estimated*) C15H24N2O
Molecular Weight (g/mol) ~246 (estimated) 248.36
Substituent Steric Bulk High (cyclopentyl + methyl) Moderate (two isopropyl)
Commercial Availability Not reported Discontinued (as of 2025)
Purity N/A ≥95%

*Estimated based on substituent replacement analysis.

Substituent Effects on Physicochemical Properties

  • Steric Hindrance : The cyclopentyl group in the target compound introduces greater steric bulk compared to the isopropyl groups in the analog. This may reduce solubility in polar solvents but enhance thermal stability or resistance to enzymatic degradation .
  • The target compound’s cyclopentyl substituent might require specialized catalysts or protective-group strategies for efficient synthesis.

Preparation Methods

Lithiation and Ketone Formation

A cornerstone method involves lithiation of 4-bromo-1-methyl-1H-pyrazole followed by reaction with N-methoxy-N-methylacetamide.

Procedure :
4-Bromo-1-methyl-1H-pyrazole is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under argon. n-Butyllithium (2.5 M in hexanes) is added dropwise, forming a lithiated intermediate. Subsequent addition of N-methoxy-N-methylacetamide at -78°C, followed by gradual warming to 0°C, yields 1-(1-methyl-1H-pyrazol-4-yl)ethanone. Purification via silica gel chromatography (ethyl acetate/heptane gradient) affords the product in 57% yield.

Reaction Table

Step Conditions Yield
Lithiation THF, -78°C, n-BuLi 57%
Quenching N-methoxy-N-methylacetamide, 0°C -

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling enables installation of the cyclopentyl group.

Example :
A mixture of 3-amino-4-chlorophenylboronic acid pinacol ester, 4-bromo-1-methylpyrazole, and Pd(dppf)Cl₂ in 1,2-dimethoxyethane undergoes microwave irradiation at 150°C for 20 minutes. Workup with ethyl acetate and sodium bicarbonate, followed by preparative TLC, yields 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)aniline (44% yield).

Optimization Insights

  • Catalyst : Pd(dppf)Cl₂ (1 mol%) maximizes efficiency.
  • Solvent : Polar aprotic solvents (e.g., DME) enhance coupling rates.
  • Temperature : Microwave irradiation reduces reaction time from hours to minutes.

Cyclopentylation Techniques

Direct cyclopentylation of pyrazole precursors using cyclopentyl magnesium bromide or copper-mediated Ullmann coupling has been explored.

Grignard Approach :
Reaction of 4-bromo-1-methylpyrazole with cyclopentyl magnesium bromide in THF at 0°C, followed by ketone formation via Friedel-Crafts acylation, achieves moderate yields (50–60%).

Challenges :

  • Steric hindrance from the cyclopentyl group necessitates prolonged reaction times.
  • Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • THF vs. DME : THF favors lithiation, while DME improves Pd-catalyzed couplings.
  • Low-Temperature Regimes : Reactions below -70°C minimize decomposition of lithiated intermediates.

Catalytic Systems

Catalyst Application Efficiency
Pd(dppf)Cl₂ Suzuki coupling High
CuI/Phenanthroline Ullmann coupling Moderate

Analytical Characterization

1H NMR (500 MHz, CDCl₃) :

  • δ 2.37 (s, 3H, methyl), 3.90 (s, 3H, N-methyl), 7.83–7.84 (s, 2H, pyrazole-H).
    IR : Strong C=O stretch at 1680 cm⁻¹.

Applications and Derivatives

The compound serves as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. Patent US8436001B2 highlights derivatives with substituted heterocycles showing antitumor activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.